molecular formula C13H12N4O3 B2964610 3-methyl-4-(3-nitrophenyl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one CAS No. 442652-87-1

3-methyl-4-(3-nitrophenyl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B2964610
CAS No.: 442652-87-1
M. Wt: 272.264
InChI Key: NXZVMOJAMOUBSE-UHFFFAOYSA-N
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Description

3-Methyl-4-(3-nitrophenyl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is a bicyclic heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a 3-nitrophenyl group at position 4 and a methyl group at position 2. The nitro group at the 3-position of the phenyl ring enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions. This article provides a detailed comparison with similar pyrazolo[3,4-b]pyridin-6-one derivatives, focusing on structural features, synthetic methodologies, and biological activities.

Properties

IUPAC Name

3-methyl-4-(3-nitrophenyl)-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3/c1-7-12-10(6-11(18)14-13(12)16-15-7)8-3-2-4-9(5-8)17(19)20/h2-5,10H,6H2,1H3,(H2,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXZVMOJAMOUBSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(CC(=O)NC2=NN1)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-(3-nitrophenyl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-nitrobenzaldehyde with 3-methyl-1H-pyrazole-5-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrazolopyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-(3-nitrophenyl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO)

    Oxidation: Potassium permanganate, sulfuric acid

Major Products

    Reduction: 3-methyl-4-(3-aminophenyl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one

    Substitution: Various substituted derivatives depending on the nucleophile used

    Oxidation: 3-carboxy-4-(3-nitrophenyl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one

Scientific Research Applications

3-methyl-4-(3-nitrophenyl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Biology: It is used in biological studies to understand its interaction with various enzymes and receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-methyl-4-(3-nitrophenyl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazolopyridine core can also bind to specific receptors, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural differences among pyrazolo[3,4-b]pyridin-6-one derivatives lie in substituent groups at positions 3, 4, and 5, as well as the presence of fused heterocycles. Below is a comparative analysis:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Melting Point (°C) Key Features Reference ID
5-Cyano-3-methyl-4-(3-nitrophenyl)-1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one (8g) - 3-Methyl
- 4-(3-Nitrophenyl)
- 5-Cyano
- 1-Phenyl
C₂₀H₁₃N₅O₂ 363.35 300–302 High melting point; cyano group enhances polarity.
1-Phenyl-4-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one - 4-(Trifluoromethyl)
- 1-Phenyl
C₁₃H₁₀F₃N₃O 281.23 Not reported Trifluoromethyl group improves metabolic stability; antiproliferative activity.
5-Chloro-4-(chloromethyl)-3-methyl-1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one - 3-Methyl
- 4-(Chloromethyl)
- 5-Chloro
C₁₄H₁₁Cl₂N₃O 316.16 Not reported Chlorine substituents increase electrophilicity; potential for cross-coupling reactions.
1,3-Diphenyl-4-(thiophen-3-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one - 1,3-Diphenyl
- 4-(Thiophen-3-yl)
C₂₂H₁₇N₃OS 371.45 Not reported Thiophene moiety introduces π-conjugation; fluorescence properties.
3-Methyl-4-(3-nitrophenyl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one - 3-Methyl
- 4-(3-Nitrophenyl)
C₁₃H₁₂N₄O₃ 272.26 Not reported Nitro group enhances electron deficiency; potential kinase inhibition. N/A

Physicochemical Properties

  • Melting Points: Nitro-substituted derivatives (e.g., 8g) exhibit higher melting points (300–302°C) compared to non-nitro analogues, reflecting stronger intermolecular interactions .
  • Solubility: Cyano and nitro groups reduce solubility in non-polar solvents, while trifluoromethyl groups improve solubility in organic phases .

Biological Activity

3-Methyl-4-(3-nitrophenyl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on recent studies and findings.

Chemical Structure and Properties

  • Molecular Formula : C12H10N4O2
  • Molecular Weight : 230.24 g/mol
  • CAS Number : 1700287-42-8

The compound features a pyrazolo[3,4-b]pyridine core with a methyl and nitrophenyl substituent, which are crucial for its biological activity.

Anticancer Properties

Recent studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anticancer properties. For instance:

  • Cytotoxicity : The compound showed promising cytotoxic effects against various cancer cell lines. In particular, it demonstrated an IC50 value of approximately 1.00 ± 0.42 μM against erythroleukemia cells (HEL) while showing low cytotoxicity in normal Vero cells (IC50 > 25 µM), indicating a selectivity index greater than 25-fold .
  • Mechanism of Action : The anticancer activity is believed to be associated with the inhibition of microtubule assembly and induction of apoptosis in cancer cells. Compounds similar to 3-methyl-4-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridin-6-one have been shown to enhance caspase-3 activity and induce morphological changes in treated cells .

Antimicrobial Activity

The biological evaluation also extends to antimicrobial properties:

Case Studies

Several studies have focused on the synthesis and evaluation of pyrazolo[3,4-b]pyridine derivatives:

  • Synthesis and Evaluation : A study synthesized multiple derivatives of pyrazolo[3,4-b]pyridine and evaluated their antiproliferative activities against breast cancer cell lines (e.g., MDA-MB-231). The most effective derivatives exhibited IC50 values as low as 0.59 ± 0.00 μM .
  • Selectivity and Toxicity : Another investigation highlighted the selectivity of certain pyrazole derivatives for cancer cells over normal cells, emphasizing the potential for developing targeted therapies with reduced side effects .

Data Tables

Activity TypeCell Line/OrganismIC50 Value (μM)Notes
CytotoxicityHEL (erythroleukemia)1.00 ± 0.42High selectivity over Vero cells
AntimicrobialCandida albicans7.80 - 12.50Moderate activity observed
Apoptosis InductionMDA-MB-231 (breast cancer)<2.5Enhanced caspase-3 activity

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